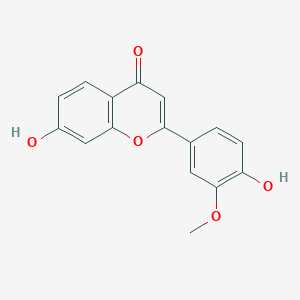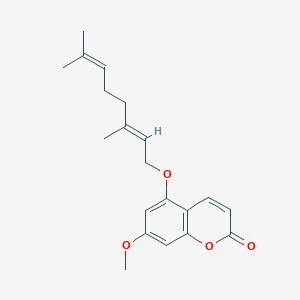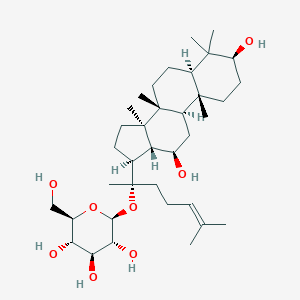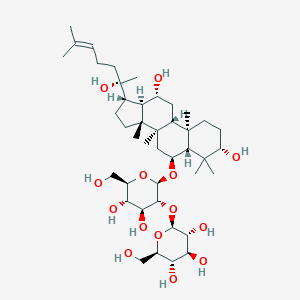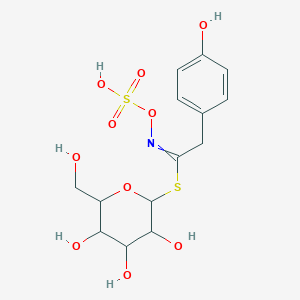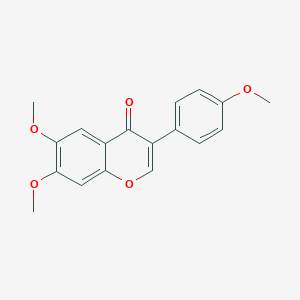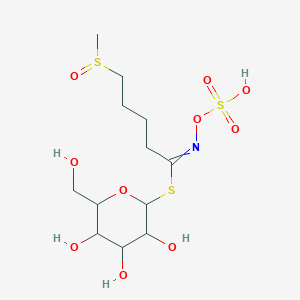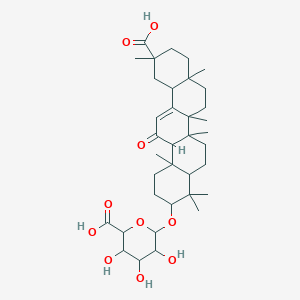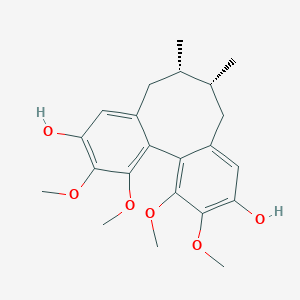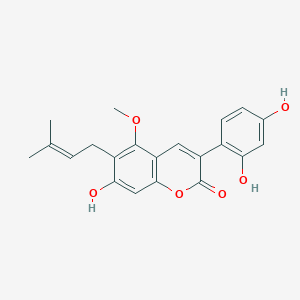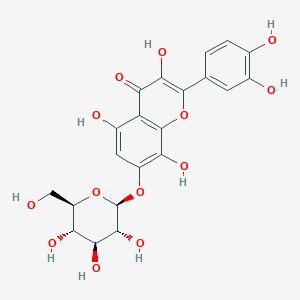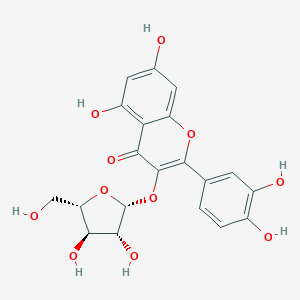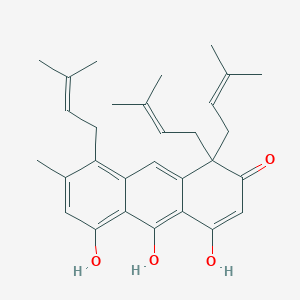
3,8,9-Trihydroxy-6-methyl-4,4,5-tris(3-methylbut-2-enyl)anthracen-1(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,8,9-Trihydroxy-6-methyl-4,4,5-tris(3-methylbut-2-enyl)anthracen-1(4H)-one, also known as TMA-1, is a synthetic compound that belongs to the class of substituted amphetamines. It was first synthesized in 1997 by a group of researchers at Purdue University. Since then, TMA-1 has gained attention in the scientific community due to its potential applications in research.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Synthesis techniques for similar compounds have been explored, such as the synthesis of various prenylated xanthones, which are structurally related to the compound . For instance, Gujral and Gupta (1979) investigated the synthesis of 3-methylbut-2-enylated 1,3,5-trihydroxyxanthones, highlighting potential synthetic pathways for similar complex molecules (Gujral & Gupta, 1979).
Crystal Structure Analysis
- Research by Cannon et al. (1975) on the crystal structure of a related compound, 7,7a,8,9,11,11a-Hexahydro-7,7,10-trimethyl-1,10-epoxy-10H-benz[de]anthracen-6-ol, offers insights into the structural analysis and properties of similar anthracene derivatives (Cannon et al., 1975).
Polymer Science Applications
- Jiang et al. (2018) demonstrated the application of anthracene-terminated linear polyethylene in polymer science, suggesting the potential of similar anthracene derivatives in the synthesis of complex polymer structures (Jiang et al., 2018).
NMR Spectroscopy and Structural Elucidation
- The work by Dos Santos et al. (2000) on the NMR assignment of prenylated oxanthrones shows the importance of NMR spectroscopy in elucidating the structure of complex organic molecules, relevant to the compound (Dos Santos et al., 2000).
Potential Applications in Liquid Crystal Displays
- Research by Bojinov and Grabchev (2003) on synthesizing ethyl 3-aryl-1-methyl-8-oxo-8H-anthra[9,1-gh]quinoline-2-carboxylates for use in liquid crystal displays indicates the potential application of similar anthracene derivatives in electronic display technologies (Bojinov & Grabchev, 2003).
Redox Behavior in Electrochemical Applications
- Ahmad et al. (2015) studied the redox behavior of hydroxyanthracenediones, suggesting the potential of similar compounds in electrochemical applications (Ahmad et al., 2015).
Eigenschaften
CAS-Nummer |
3736-60-5 |
|---|---|
Produktname |
3,8,9-Trihydroxy-6-methyl-4,4,5-tris(3-methylbut-2-enyl)anthracen-1(4H)-one |
Molekularformel |
C30H36O4 |
Molekulargewicht |
460.6 g/mol |
IUPAC-Name |
4,5,10-trihydroxy-7-methyl-1,1,8-tris(3-methylbut-2-enyl)anthracen-2-one |
InChI |
InChI=1S/C30H36O4/c1-17(2)8-9-21-20(7)14-24(31)27-22(21)15-23-28(29(27)34)25(32)16-26(33)30(23,12-10-18(3)4)13-11-19(5)6/h8,10-11,14-16,31-32,34H,9,12-13H2,1-7H3 |
InChI-Schlüssel |
SWTXVTYSWPYCIX-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C2C(=C1CC=C(C)C)C=C3C(=C2O)C(=CC(=O)C3(CC=C(C)C)CC=C(C)C)O)O |
Kanonische SMILES |
CC1=CC(=C2C(=C1CC=C(C)C)C=C3C(=C2O)C(=CC(=O)C3(CC=C(C)C)CC=C(C)C)O)O |
Andere CAS-Nummern |
3736-60-5 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



